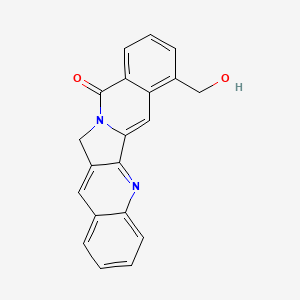
22-Hydroxyacuminatine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Hydroxyacuminatine is a natural product found in Camptotheca acuminata with data available.
Análisis De Reacciones Químicas
Key Steps:
-
Coupling Reaction :
-
Functionalization :
-
Final Reduction :
Cascade Methodology
A shorter route employs a mild cascade reaction for direct assembly of the pentacyclic core :
-
Steps :
-
Condensation of pyrroloquinoline with activated phthalide derivatives.
-
Single-step cyclization under basic conditions (e.g., NaOAc/AcOH).
-
Pyridone Benzannulation
-
Reagents : Pd-catalyzed Heck coupling or aza-Diels-Alder reactions .
-
Advantage : Avoids unstable intermediates but requires harsh conditions (e.g., high-temperature reflux) .
Bromine-Lithium Exchange
Attempted lithiation of bromide 2c with n-BuLi led to unexpected proton transfer at C-5, forming benzylic anion 9 instead of the desired intermediate 8 (Figure 2) .
-
Outcome : Undesired product 11 (via quenching with paraformaldehyde) .
-
Solution : Pre-installing a cyano group before coupling avoids this side reaction .
Radical Cyclization
Reduction Pathways
Oxidative Rearrangement
Key Research Findings
-
Cytotoxicity Mechanism : Despite structural similarity to camptothecin, This compound does not inhibit topoisomerase I. π-π stacking, rather than hydrogen bonding, drives its bioactivity .
-
Synthetic Challenges : Instability of intermediates (e.g., anion 8 ) necessitates precise timing of functional group introduction .
This synthesis and reaction analysis underscores the compound’s complexity and the importance of strategic bond-forming steps in accessing its bioactive scaffold.
Propiedades
Fórmula molecular |
C20H14N2O2 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
19-(hydroxymethyl)-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one |
InChI |
InChI=1S/C20H14N2O2/c23-11-13-5-3-6-15-16(13)9-18-19-14(10-22(18)20(15)24)8-12-4-1-2-7-17(12)21-19/h1-9,23H,10-11H2 |
Clave InChI |
FIAAPZRVXZOWNP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(C=CC=C5C(=O)N41)CO |
Sinónimos |
22-hydroxyacuminatine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















